molecular formula C16H15N3O4 B6117763 2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide CAS No. 352012-31-8

2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide

Cat. No.: B6117763
CAS No.: 352012-31-8
M. Wt: 313.31 g/mol
InChI Key: JJABGKPBFCXVKQ-LICLKQGHSA-N
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Description

2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide, also known as HMB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development. In

Mechanism of Action

The mechanism of action of 2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell walls, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound as a potential treatment for other diseases, such as bacterial infections and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment and drug development.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the fields of cancer treatment and drug development. The synthesis method of this compound is relatively straightforward, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound. Overall, this compound is a compound that warrants further investigation in the field of medicinal chemistry.

Synthesis Methods

2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide can be synthesized through the reaction of 2-hydroxy-3-methoxybenzaldehyde and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with acetic anhydride and sodium acetate to obtain the final compound, this compound.

Scientific Research Applications

2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its potential use in cancer treatment, this compound has also shown promise in the field of drug development. This compound has been studied as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, which could lead to the development of new antibiotics.

Properties

IUPAC Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-13-9-5-6-11(14(13)20)10-17-19-16(22)15(21)18-12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJABGKPBFCXVKQ-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-31-8
Record name 2-(2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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